2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide
Description
2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a benzodioxole group and a thioacetamide linkage. Its molecular formula is C₁₃H₁₁N₃O₃S, with an average mass of 313.33 g/mol and a monoisotopic mass of 313.0491 Da . This compound is structurally related to several derivatives synthesized for drug discovery, such as cytohesin inhibitors and acetylcholinesterase (AChE) inhibitors .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c14-12(17)6-20-13-15-4-3-9(16-13)8-1-2-10-11(5-8)19-7-18-10/h1-5H,6-7H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKMKXFVUKLZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized via a Diels-Alder reaction between a key intermediate and a suitable diene.
Thioacetamide Linkage:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Antimicrobial Activity
Compound 46 (from ) demonstrates superior activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to ciprofloxacin, likely due to the electron-withdrawing cyano group and thiophene substituent, which enhance membrane penetration. The pyridine core may also improve binding to bacterial enzymes like DNA gyrase.
Structural Impact on Bioactivity
- Pyridine vs. Pyrimidine Cores : Pyridine-based analogs (e.g., CAS 303018-40-8) often exhibit altered pharmacokinetics due to increased aromaticity, whereas pyrimidine derivatives (e.g., target compound) may favor hydrogen bonding with biological targets .
- Substituent Effects: Electron-deficient groups (e.g., cyano in compound 46) correlate with enhanced antimicrobial potency, while bulky groups (e.g., furan in CAS 853351-76-5) may reduce bioavailability .
Therapeutic Diversification
The benzodioxole-thioacetamide scaffold is versatile:
Biological Activity
The compound 2-((4-(benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide is a derivative of pyrimidine that incorporates a benzo[d][1,3]dioxole moiety. This structure is significant due to its potential biological activities, especially in the context of medicinal chemistry. Recent studies have focused on its anti-HIV and cytotoxic properties, as well as its interactions with various biological targets.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with pyrimidine-thioacetamide frameworks. The resulting compound features a thioamide linkage that is crucial for its biological activity.
Antiviral Activity
One of the most notable biological activities of this compound is its anti-HIV properties. Research indicates that compounds similar to this compound exhibit significant inhibition against HIV strains. In a study evaluating a series of pyrimidine derivatives, compounds demonstrated IC50 values ranging from 0.06 to 12.95 μM , indicating potent activity against wild-type HIV-1 strains . Specifically, compounds with similar structures showed comparable efficacy to established antiretroviral drugs like nevirapine.
Cytotoxicity
The cytotoxic effects of this compound were assessed against various human cancer cell lines. In vitro assays indicated that while some derivatives exhibited significant tumor growth inhibition, the specific compound's cytotoxic profile remains to be fully elucidated . The structure's ability to modulate cellular pathways associated with apoptosis and cell proliferation is an area of ongoing research.
The mechanism through which this compound exerts its effects may involve the inhibition of reverse transcriptase (RT), an essential enzyme for HIV replication. Studies have shown that related compounds inhibit both RNA-dependent and DNA-dependent DNA polymerization activities, suggesting a dual action mechanism .
Comparative Biological Activity Table
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound. For instance:
- HIV Treatment : A study conducted on a series of thio-pyrimidine derivatives demonstrated their efficacy against HIV strains resistant to conventional treatments. The findings suggest that modifications in the thioamide structure can enhance antiviral potency.
- Cancer Research : Investigations into the cytotoxic properties against breast cancer cell lines revealed that certain derivatives induce apoptosis through mitochondrial pathways, marking them as potential candidates for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
